Product packaging for Fmoc-2-amino-4,4,4-trifluorobutyric acid(Cat. No.:CAS No. 1219145-37-5)

Fmoc-2-amino-4,4,4-trifluorobutyric acid

Cat. No.: B1390377
CAS No.: 1219145-37-5
M. Wt: 379.3 g/mol
InChI Key: CHNDOSLXDQUFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical development of fluorinated amino acids

The development of fluorinated amino acids emerged from the recognition that fluorine incorporation could dramatically alter the biological properties of natural amino acids while preserving essential structural features. The journey began with the discovery that fluorinated compounds often exhibit enhanced pharmacological properties, leading researchers to explore systematic fluorination of amino acid structures. Early investigations revealed that despite their scarcity in nature, fluoro amino acids possess remarkable potential as tools for protein engineering. The field gained momentum when scientists recognized that the extremely electronegative fluorine atom forms highly polarized bonds of extraordinary strength with carbon, creating unique opportunities for molecular design.

The historical progression of fluorinated amino acid chemistry can be traced through several key developments. Initial synthetic approaches relied on classical methods such as the ammonolysis of halogeno acids and equivalent reactions, followed by oxo to amino group transformations. These early methodologies established the foundation for more sophisticated synthetic strategies. The Strecker and hydantoin syntheses were employed for carbon chain extension, while the Erlenmeyer azlactone method and alkylation of carbon-hydrogen acidic esters provided alternative pathways for structural elaboration. The evolution toward modern synthetic approaches introduced direct fluorination using elemental fluorine and other electrophilic fluorinating reagents, significantly expanding the accessibility of fluorinated amino acid derivatives.

The development of fluorinated amino acids gained particular significance with the recognition that only one class of enzyme has been found capable of naturally introducing fluoride ions into organic compounds. This limitation in natural fluorination systems highlighted the importance of synthetic methodologies for accessing these valuable building blocks. The discovery of 4-fluoro-L-threonine as the only naturally occurring fluoro amino acid further emphasized the rarity of these compounds in biological systems and the need for synthetic approaches to expand their availability. Modern synthetic developments have focused on creating efficient, scalable methods for producing these compounds, with particular attention to stereochemical control and large-scale manufacturing capabilities.

Classification within non-canonical amino acids

Fmoc-2-amino-4,4,4-trifluorobutyric acid belongs to the broader category of non-proteinogenic amino acids, which are distinct from the 22 proteinogenic amino acids naturally encoded in organismal genomes. This classification encompasses over 140 non-proteinogenic amino acids that occur naturally in proteins, with thousands more synthesized in laboratory settings. The compound specifically falls within the subset of chemically synthesized amino acids, often referred to as unnatural amino acids, which can be prepared from native analogs through various modifications including amine alkylation, side chain substitution, structural bond extension cyclization, and isosteric replacements within the amino acid backbone.

Within the fluorinated amino acid family, this compound represents a sophisticated example of trifluoromethyl-containing derivatives. The compound can be categorized as an alpha-fluoroalkyl-alpha-amino acid, constituting a unique class of compounds with specific properties imparted by fluorine atoms. These compounds are characterized by their ability to modulate hydrophobicity and control molecular conformation, making them particularly valuable in medicinal chemistry and chemical biology applications. The trifluoromethyl group serves as a key structural feature that distinguishes this compound from other fluorinated amino acids, providing enhanced lipophilicity and metabolic stability compared to non-fluorinated counterparts.

The classification system for fluorinated amino acids typically considers both the position and extent of fluorination. This compound features fluorination at the terminal position of the side chain, creating a trifluoromethyl group that significantly alters the electronic and steric properties of the molecule. This positioning allows the compound to maintain the basic amino acid structure while introducing the unique characteristics associated with fluorine incorporation. The fluorenylmethyloxycarbonyl protecting group further classifies this compound within the family of Fmoc-protected amino acids, which are essential components in solid-phase peptide synthesis protocols.

Bioisosterism with leucine in biological systems

The concept of bioisosterism represents a fundamental principle in medicinal chemistry, where chemical substituents or groups with similar physical or chemical properties produce broadly similar biological properties to another compound. This compound serves as a bioisostere for leucine, exploiting the structural similarities between the trifluoromethyl group and the isopropyl substituent found in leucine. This relationship is based on considerations of biologically relevant size parameters, including van der Waals volume, A values, Taft Es values, and biphenyl interference values.

The bioisosteric relationship between the trifluoromethyl group and isopropyl substituent has been extensively studied and validated through various analytical approaches. Although a trifluoromethyl group and isopropyl group differ in shape, they exhibit steric similarities that make them much closer in size compared to methyl, ethyl, or tert-butyl groups. Biphenyl rotational value comparisons demonstrate relatively modest differences between these groups, suggesting effective steric mimicry that supports their bioisosteric relationship. This structural compatibility enables the substitution of leucine with 2-amino-4,4,4-trifluorobutanoic acid in de novo design of biologically active peptides and peptidomimetics.

Property Leucine 2-amino-4,4,4-trifluorobutanoic acid
Side Chain Isopropyl (-CH(CH₃)₂) Trifluoromethyl (-CH₂CF₃)
Van der Waals Volume Standard reference Closely matched
Hydrophobicity Moderate Enhanced
Metabolic Stability Natural degradation Increased resistance
Steric Requirements Reference standard Similar spatial demands

The practical implications of this bioisosteric relationship extend to protein engineering applications where enhanced stability and altered biological activity are desired. Studies have demonstrated that fluorinated amino acid incorporation can result in more stable protein variants with improved folding characteristics. The substitution of leucine with its trifluorinated analog allows researchers to maintain essential protein structural features while introducing the beneficial properties associated with fluorine incorporation, including increased hydrophobicity and resistance to enzymatic degradation.

Importance in peptide and medicinal chemistry research

This compound has established itself as a critical component in contemporary peptide and medicinal chemistry research, primarily due to its versatility as a building block in solid-phase peptide synthesis. The compound functions through activation of the amino group via the fluorenylmethyloxycarbonyl protecting group, which enables selective incorporation into growing peptide chains while preventing unwanted side reactions. This protection strategy allows for the systematic construction of complex peptide sequences incorporating fluorinated residues at predetermined positions.

The significance of this compound in medicinal chemistry extends to its role in developing therapeutics with enhanced pharmacological properties. The unique trifluoromethyl group enhances the pharmacological characteristics of peptides, making it valuable in designing more effective therapeutic agents. Research applications encompass drug development initiatives where metabolic stability and binding affinity represent critical parameters for therapeutic efficacy. The compound serves as a bioisostere for leucine in drug design, specifically enhancing metabolic stability and modulating binding interactions with target proteins.

Contemporary research has demonstrated the compound's utility in various specialized applications within chemical biology. It serves as an essential component in bioconjugation techniques, facilitating the attachment of peptides to other biomolecules or surfaces for targeted drug delivery applications. The fluorinated structure enables researchers to study the effects of fluorination on biological activity, providing valuable insights into drug design optimization strategies. Additionally, the compound functions as a standard in analytical chemistry applications, helping calibrate instruments and validate procedures for peptide analysis.

Research Application Specific Use Benefit
Peptide Synthesis Solid-phase incorporation Enhanced metabolic stability
Drug Development Leucine replacement Improved pharmacokinetics
Bioconjugation Molecular attachment Targeted delivery systems
Analytical Chemistry Reference standard Method validation
Protein Engineering Stability enhancement Improved folding properties

The growing importance of this compound in research is reflected in the development of large-scale synthetic methodologies specifically designed to meet increasing demand. Methods employing recyclable chiral auxiliaries have been developed for producing quantities exceeding 150 grams, demonstrating the compound's transition from research curiosity to essential synthetic building block. These preparative approaches utilize nickel(II) complexes with glycine Schiff bases, which undergo alkylation with trifluoroethyl iodide under basic conditions to generate the desired stereochemistry. The successful reproduction of these procedures for consecutive preparation of over 300 grams confirms the commercial viability and growing importance of this compound in pharmaceutical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16F3NO4 B1390377 Fmoc-2-amino-4,4,4-trifluorobutyric acid CAS No. 1219145-37-5

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNDOSLXDQUFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Chiral Ni(II) Glycine Schiff Base Complex

  • A chiral auxiliary derived from proline is used to form a Schiff base with glycine.
  • This Schiff base coordinates with Ni(II) ions to form a stable complex.
  • The chiral ligand ensures high stereoselectivity in the subsequent alkylation step.

Alkylation with Trifluoroethyl Iodide

  • The Ni(II) complex is alkylated using trifluoroethyl iodide under basic conditions.
  • Optimization of reaction conditions was critical: solvents such as dimethylformamide (DMF) were found optimal.
  • Among bases tested (KOH, NaOH, NaOMe, KOMe, and their mixtures with methanol), KOH in methanol was selected as the best base for alkylation.
  • The alkylation proceeds with very high diastereoselectivity (>97% diastereomeric excess).
  • A key operational improvement was the quenching of the reaction with water in two stages, which precipitates the major diastereomer efficiently, simplifying isolation and purification.

Disassembly of the Ni(II) Complex and Fmoc Protection

  • The alkylated Ni(II) complex is treated with hydrochloric acid (6N HCl) in a solvent mixture (e.g., dimethoxyethane) at 50 °C to disassemble the complex.
  • Water is added to precipitate the amino acid hydrochloride salt.
  • The filtrate containing NiCl2 is treated with ethylenediaminetetraacetic acid (EDTA) to chelate and remove nickel ions.
  • The free amino acid is then reacted with Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester) in the presence of bases such as sodium carbonate and sodium hydroxide in acetonitrile at room temperature.
  • The Fmoc-protected amino acid is isolated by precipitation with toluene from ethyl acetate solution.

Recycling of Chiral Auxiliary

  • The chiral ligand is recovered quantitatively from the disassembly step and reused for subsequent syntheses, enhancing cost-effectiveness.

Reaction Conditions and Yields

The following table summarizes key reaction parameters and outcomes from large-scale syntheses (up to 220 g scale):

Step Conditions Scale (g) Yield (%) Enantiomeric Excess (ee) Notes
Alkylation Ni(II) complex + CF3CH2I, KOH/MeOH, DMF solvent 220 >97% de High diastereoselectivity
Complex Disassembly 6N HCl (5 eq), DME solvent, 50 °C, 1 h; then water addition, stirring 1-2 h at 30-40 °C 220 Precipitates amino acid salt
Ni(II) Chelation Removal EDTA·2Na (1.02 eq), NaOH (5.2-5.4 eq), Na2CO3 (1.3 eq), room temp, 4 h 220 Removes Ni(II) ions
Fmoc Protection Fmoc-OSu (1 eq), MeCN solvent, room temp, 4 h 220 75.9-81.5 98.4-98.8% ee Isolated by precipitation

Note: The diastereomeric excess (de) refers to the alkylation step, and enantiomeric excess (ee) refers to the final Fmoc-protected amino acid.

Advantages and Considerations

  • The method is scalable and reproducible for multi-hundred gram batches.
  • High stereochemical purity (>98% ee) is consistently achieved.
  • The use of recyclable chiral auxiliaries reduces cost and environmental impact.
  • The precipitation-based purification reduces reliance on costly chromatographic methods.
  • Reaction conditions (solvent, base, temperature) were optimized for operational convenience and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: Fmoc-2-amino-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino and carboxyl groups can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further synthetic applications .

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group:
Fmoc-TFBA is predominantly utilized as a protecting group in solid-phase peptide synthesis (SPPS). It allows for the selective modification of amino acids while preventing unwanted reactions during peptide assembly. The Fmoc group can be easily removed under mild basic conditions, facilitating the synthesis of complex peptides.

Case Study:
A study demonstrated the successful incorporation of Fmoc-TFBA into peptide sequences, highlighting its ability to maintain structural integrity while allowing for functionalization at specific sites .

Drug Development

Enhancement of Pharmacological Properties:
The trifluoromethyl group in Fmoc-TFBA significantly enhances the pharmacological properties of peptides. This modification can improve bioavailability and metabolic stability, making it an attractive candidate for therapeutic development.

Research Findings:
Research has shown that peptides incorporating Fmoc-TFBA exhibit improved binding affinity to biological targets compared to their non-fluorinated counterparts. This has implications for developing drugs with enhanced efficacy .

Bioconjugation

Facilitation of Targeted Drug Delivery:
Fmoc-TFBA can be employed in bioconjugation techniques, which involve attaching peptides to other biomolecules or surfaces. This capability is crucial for developing targeted drug delivery systems that enhance therapeutic effectiveness while minimizing side effects.

Example Application:
In one study, Fmoc-TFBA was used to create stable linkages between therapeutic peptides and antibodies, resulting in improved specificity and reduced off-target effects in cellular assays .

Analytical Chemistry

Standardization in Analytical Methods:
Fmoc-TFBA serves as a standard in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its unique properties allow researchers to calibrate instruments and validate procedures for peptide analysis effectively.

Application Insights:
The compound has been utilized to develop analytical methods that improve the detection and quantification of fluorinated compounds in biological samples .

Mechanism of Action

The mechanism of action of Fmoc-2-amino-4,4,4-trifluorobutyric acid involves its role as a bioisostere of leucine. By mimicking the leucine moiety, it can interact with specific molecular targets and pathways involved in biological processes. This interaction can inhibit certain enzymes or receptors, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Fluorinated Aliphatic Amino Acids

Compound Name Substituent Amino Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
Fmoc-2-amino-4,4,4-trifluorobutyric acid -CF₃ 2 C₁₉H₁₆F₃NO₄ 379.33 181128-48-3 Leucine bioisostere; scalable synthesis (>300 g); high ee (97.8%)
Fmoc-2-amino-4,4-difluorobutyric acid -CF₂ 2 C₁₉H₁₇F₂NO₄ 361.34 467442-21-3 Moderate hydrophobicity; reduced metabolic stability compared to -CF₃ analogs
Fmoc-4-amino-2,2-dimethyl-butyric acid -CH(CH₃)₂ 4 C₂₁H₂₃NO₄ 353.42 N/A Steric hindrance limits peptide backbone flexibility; used in constrained peptides

Key Findings :

  • The -CF₃ group in this compound enhances lipophilicity and resistance to enzymatic degradation compared to -CF₂ or non-fluorinated analogs .
  • Synthetic scalability is superior for the trifluoro derivative, with methods avoiding chromatography , whereas difluoro analogs lack similar large-scale reports .

Aromatic and Heteroaromatic Substituted Analogs

Compound Name Substituent Amino Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
Fmoc-(R)-3-Amino-4-(4-methoxyphenyl)butyric acid -C₆H₄-OCH₃ 3 C₂₆H₂₅NO₅ 431.48 1421258-65-2 Enhances π-π interactions in peptide-receptor binding; used in GPCR-targeted drugs
Fmoc-(S)-3-Amino-4-(2-fluorophenyl)butyric acid -C₆H₃F 3 C₂₅H₂₂FNO₄ 419.44 270596-49-1 Fluorine’s electronegativity modulates peptide solubility and bioavailability
Fmoc-(S)-3-Amino-4-(pentafluorophenyl)butyric acid -C₆F₅ 3 C₂₅H₁₈F₅NO₄ 491.41 270063-43-9 Extreme lipophilicity; used in fluorophilic peptide environments

Key Findings :

  • Aromatic substituents (e.g., phenyl, methoxyphenyl) increase steric bulk and π-stacking capacity, favoring interactions with hydrophobic protein pockets .
  • Pentafluorophenyl analogs exhibit exceptional stability but require stringent storage conditions (2–8°C) , unlike the trifluorobutyric acid derivative (room-temperature stable) .

Heteroatom-Modified Analogs

Compound Name Substituent Amino Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid -C₅H₄N 3 C₂₄H₂₂N₂O₄ 402.44 269396-66-9 Enhances hydrogen bonding via pyridyl nitrogen; used in catalytic peptides
Fmoc-L-Dab(Alloc)-OH -NH(Alloc) 4 C₂₃H₂₄N₂O₆ 424.40 N/A Dual protection (Fmoc/Alloc) enables orthogonal peptide ligation strategies

Key Findings :

  • Pyridyl groups introduce hydrogen-bonding sites, improving water solubility compared to fully aliphatic fluorinated analogs .
  • Dual-protected derivatives (e.g., Fmoc-L-Dab(Alloc)-OH) enable complex peptide architectures but require additional deprotection steps .

Biological Activity

Fmoc-2-amino-4,4,4-trifluorobutyric acid (Fmoc-tfB) is a fluorinated amino acid derivative that has garnered significant attention in biochemical and pharmaceutical research. Its unique trifluoromethyl group enhances its biological properties, making it a valuable tool in various applications, particularly in peptide synthesis and drug development.

Chemical Structure and Properties

Fmoc-tfB is characterized by its trifluoromethyl group, which contributes to its hydrophobicity and metabolic stability. The molecular formula is C₁₉H₁₆F₃N₁O₄, and it has a molecular weight of 379.34 g/mol. The presence of fluorine atoms modifies the compound's interaction with biological systems, mimicking the properties of natural amino acids while providing enhanced stability and binding affinity.

Applications in Research

1. Peptide Synthesis

  • Fmoc-tfB is widely used as a protecting group in solid-phase peptide synthesis (SPPS). It allows for selective modification of amino acids without affecting the overall peptide structure, facilitating the synthesis of complex peptides with improved pharmacological profiles .

2. Drug Development

  • The trifluoromethyl group enhances the pharmacological properties of peptides, making Fmoc-tfB a valuable component in designing more effective therapeutic agents. Its ability to act as a bioisostere for leucine allows for modulation of lipophilicity and metabolic stability in drug candidates .

3. Bioconjugation

  • This compound is instrumental in creating stable linkages between biomolecules, aiding in the development of targeted drug delivery systems. Its unique properties enable improved efficacy of biopharmaceuticals .

Biological Activity and Mechanisms

Research has demonstrated that Fmoc-tfB influences membrane assembly and ion transport abilities in peptides. Studies indicate that fluorinated amino acids can alter the hydrophobicity and permeability of peptides, which may enhance their biological activity .

Case Study: Membrane Assembly

In a study examining the effects of fluorinated amino acids on membrane assembly, Fmoc-tfB was incorporated into coiled-coil peptide structures. The results showed that fluorination significantly impacted the packing characteristics and stability of these peptides, suggesting potential applications in designing membrane-active compounds .

Table 1: Summary of Biological Activities

Activity Description Reference
Peptide SynthesisProtecting group in SPPS for selective modifications
Drug DevelopmentEnhances pharmacological properties
BioconjugationStabilizes linkages between biomolecules
Membrane AssemblyAlters hydrophobicity and permeability

Synthesis Methods

The synthesis of Fmoc-tfB has been optimized for large-scale production. A prominent method involves the use of a chiral auxiliary to form a nickel(II) complex with glycine Schiff base, which is subsequently alkylated with trifluoroethyl iodide under basic conditions. This method has been successfully scaled to produce over 300 grams of the target compound with high yields .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Fmoc-2-amino-4,4,4-trifluorobutyric acid, and how can purity be validated?

  • Methodology : The synthesis typically involves fluorination of a precursor (e.g., 2-amino-4,4,4-trifluorobutyric acid) followed by Fmoc protection. Purity is validated using reversed-phase HPLC (RP-HPLC) with UV detection at 260–280 nm (Fmoc chromophore) and confirmed via 1H^{1}\text{H} and 19F^{19}\text{F} NMR spectroscopy. For example, 19F^{19}\text{F} NMR can resolve trifluoromethyl signals (δ ≈ -60 to -70 ppm) to confirm substitution patterns .

Q. How does the trifluoromethyl group influence solubility in common peptide synthesis solvents?

  • Methodology : The electron-withdrawing trifluoromethyl group reduces polarity, enhancing solubility in organic solvents like DMF or dichloromethane. Conduct solubility tests at 1–5 mM concentrations in DMF, DCM, and THF, monitoring via dynamic light scattering (DLS) or turbidimetry. Compare with non-fluorinated analogs (e.g., Fmoc-2-aminobutyric acid) to isolate fluorination effects .

Q. What are standard protocols for incorporating this amino acid into solid-phase peptide synthesis (SPPS)?

  • Methodology : Use Fmoc-SPPS with HBTU/HOBt activation in DMF. Coupling efficiency is monitored via Kaiser or chloranil tests. Post-incorporation, confirm retention of the trifluoromethyl group via MALDI-TOF MS and 19F^{19}\text{F} NMR. Note: Trifluoromethyl groups may require extended coupling times (30–60 min) due to steric hindrance .

Advanced Research Questions

Q. How do trifluoromethyl groups affect peptide secondary structure and stability in aqueous vs. lipid environments?

  • Methodology : Synthesize model peptides (e.g., α-helical or β-sheet motifs) with and without the fluorinated residue. Analyze conformational stability via circular dichroism (CD) spectroscopy in buffers of varying polarity. Compare thermal denaturation profiles (Tm_m) and correlate with molecular dynamics simulations to quantify fluorophilic interactions .

Q. What analytical challenges arise in characterizing enantiomeric purity of this compound, and how can they be resolved?

  • Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers. Validate using (S)- and (R)-standards synthesized via asymmetric catalysis. For ambiguous cases, employ X-ray crystallography or vibrational circular dichroism (VCD) to confirm absolute configuration .

Q. How does the trifluoromethyl group influence metabolic stability in enzymatic assays?

  • Methodology : Incubate fluorinated peptides with proteases (e.g., trypsin, chymotrypsin) and monitor degradation via LC-MS/MS. Compare half-lives (t1/2t_{1/2}) to non-fluorinated analogs. Use 19F^{19}\text{F} NMR to track metabolic byproducts, as fluorine is rarely present in biological systems, minimizing background noise .

Q. What contradictions exist in literature regarding the steric and electronic effects of trifluoromethyl substitution in amino acids?

  • Methodology : Review conflicting data on trifluoromethyl-induced conformational rigidity vs. flexibility. Replicate experiments using isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy changes. Cross-validate with computational studies (DFT or MD simulations) to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-2-amino-4,4,4-trifluorobutyric acid
Reactant of Route 2
Reactant of Route 2
Fmoc-2-amino-4,4,4-trifluorobutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.